4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one
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Overview
Description
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula C23H20N2O3 and a molecular weight of 372.417 g/mol . This compound is known for its unique structure, which includes a phthalazinone core substituted with bis(4-methoxyphenyl)methyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with bis(4-methoxyphenyl)methyl chloride under specific conditions. One common synthetic route includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one can be compared with other similar compounds, such as:
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound features a similar phthalazinone core but with different substituents, leading to distinct biological activities.
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phthalazinone derivatives.
Properties
CAS No. |
465498-67-3 |
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Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-11-7-15(8-12-17)21(16-9-13-18(28-2)14-10-16)22-19-5-3-4-6-20(19)23(26)25-24-22/h3-14,21H,1-2H3,(H,25,26) |
InChI Key |
RRYPJYYQDCSDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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